

Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate: A Technical Guide

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate |
| Cat. No.: | B1360879 |

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CAS Number: 910122-42-8

This technical guide provides a comprehensive overview of **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a thorough understanding of its chemical properties, potential synthesis, and likely biological activities.

Chemical and Physical Properties

Based on data for structurally similar compounds, the following properties can be anticipated for **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate**.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₉ H ₉ N ₃ O ₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Synthesis

A definitive, published synthesis protocol for **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate** is not readily available. However, based on established methods for the synthesis of 2-aminobenzimidazoles and benzimidazole-4-carboxylic acid derivatives, a plausible synthetic route can be proposed. The most common and effective method involves the cyclization of a substituted o-phenylenediamine precursor.

A likely precursor for the synthesis is methyl 2,3-diaminobenzoate. The synthesis would proceed via condensation with a cyanogen source, such as cyanogen bromide or a cyanamide equivalent, to form the 2-amino-benzimidazole ring system.

Experimental Protocols

While specific experimental protocols for **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate** are not published, the following general procedures for the synthesis of related 2-aminobenzimidazole derivatives are widely reported and can be adapted.

General Procedure for the Synthesis of 2-Aminobenzimidazoles:

A solution of the appropriate o-phenylenediamine derivative in a suitable solvent (e.g., ethanol, methanol, or DMF) is treated with a cyclizing agent such as cyanogen bromide or a carbodiimide. The reaction mixture is typically stirred at room temperature or heated to facilitate cyclization. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Potential Biological Activity and Therapeutic Applications

The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^[1] Although no specific biological data for **methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate** has been reported, its structural similarity to known bioactive molecules suggests potential therapeutic applications, particularly in oncology.

Anticancer Activity and PARP Inhibition

Numerous 2-aminobenzimidazole derivatives have demonstrated potent anticancer activity.^[2] ^[3] A significant area of interest is their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.^[4] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.^[1]

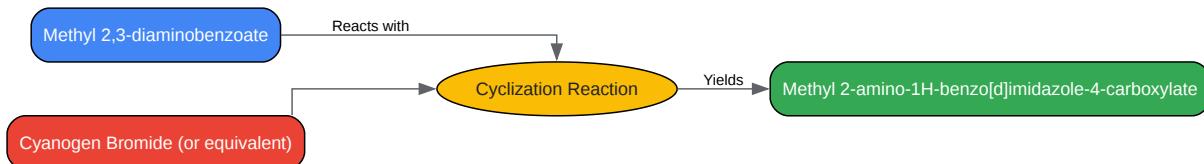
The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of the NAD⁺ substrate, which binds to the active site of the enzyme. The 2-aminobenzimidazole core can serve as such a pharmacophore.^[5]

Signaling Pathways

The anticancer effects of benzimidazole derivatives are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and DNA repair. Inhibition of PARP-1, for instance, disrupts the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (like those with BRCA mutations), this leads to the accumulation of double-strand breaks during replication, ultimately causing cell death through a process known as synthetic lethality.

Visualizations

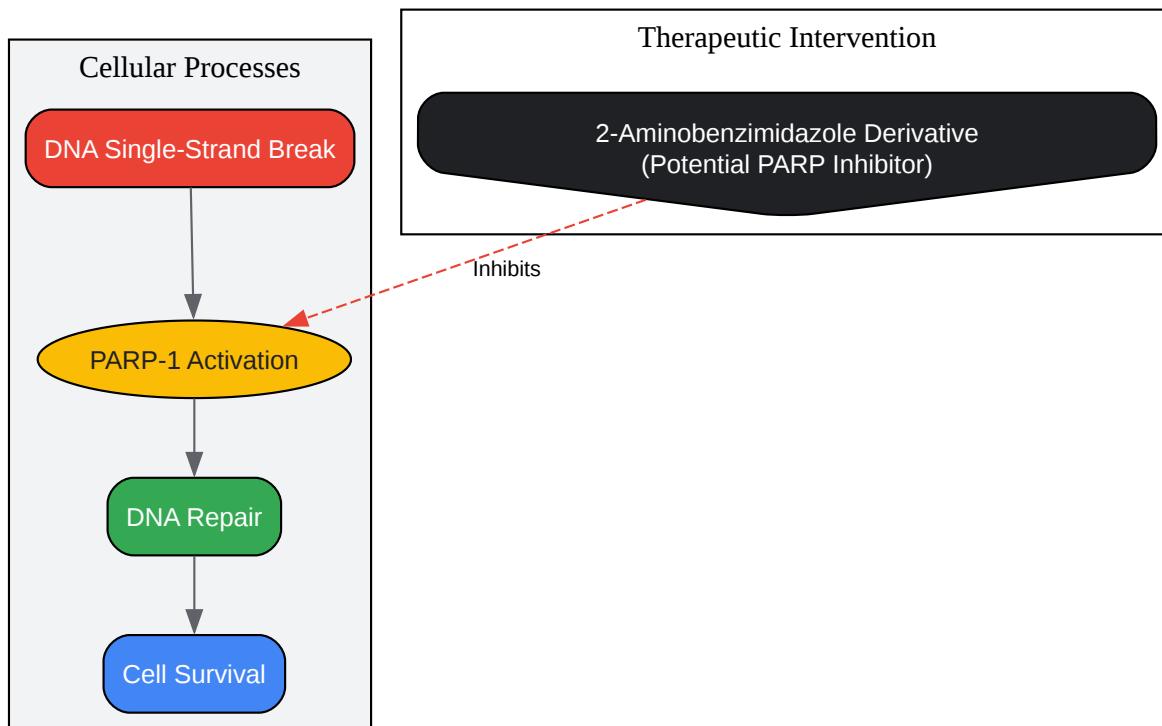
Proposed Synthesis Workflow



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Caption: Proposed synthesis of the target compound.

Logical Relationship of PARP Inhibition



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Caption: Mechanism of PARP-1 inhibition.

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References

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